REACTION_CXSMILES
|
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6]([O:20][CH3:21])=[C:5]([C:22]([OH:24])=O)[N:4]=1)#[N:2].C(N(CC)CC)C.C(OC(Cl)=O)C(C)C.Cl.[CH3:41][O:42][C:43](=[O:46])[CH2:44][NH2:45]>ClCCl>[CH3:41][O:42][C:43](=[O:46])[CH2:44][NH:45][C:22]([C:5]1[N:4]=[C:3]([C:1]#[N:2])[C:12]2[C:7]([C:6]=1[O:20][CH3:21])=[CH:8][CH:9]=[CH:10][C:11]=2[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:24] |f:3.4|
|
Name
|
1-cyano-4-methoxy-8-phenoxy-isoquinoline-3-carboxylic acid
|
Quantity
|
483 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC(=C(C2=CC=CC(=C12)OC1=CC=CC=C1)OC)C(=O)O
|
Name
|
|
Quantity
|
466 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
211 μL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
208 mg
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for twenty-five minutes and at room temperature for 5.5 hours before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and 1N HCl
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel with a gradient of ethyl acetate and hexanes
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(=O)C=1N=C(C2=C(C=CC=C2C1OC)OC1=CC=CC=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 343 mg | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |